molecular formula C9H8BrF3 B1318739 5-Methyl-2-(trifluoromethyl)benzyl bromide CAS No. 886502-86-9

5-Methyl-2-(trifluoromethyl)benzyl bromide

Cat. No.: B1318739
CAS No.: 886502-86-9
M. Wt: 253.06 g/mol
InChI Key: DCECDRXXOHBVSH-UHFFFAOYSA-N
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Description

5-Methyl-2-(trifluoromethyl)benzyl bromide: is an organic compound with the molecular formula C9H8BrF3. It is a derivative of benzyl bromide, where the benzene ring is substituted with a methyl group at the 5-position and a trifluoromethyl group at the 2-position. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(trifluoromethyl)benzyl bromide typically involves the bromination of 5-Methyl-2-(trifluoromethyl)toluene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems helps in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of benzyl derivatives such as benzyl amines, benzyl alcohols, or benzyl thiols.

    Oxidation: Formation of benzyl alcohols or benzaldehydes.

    Reduction: Formation of toluene derivatives.

Scientific Research Applications

Chemistry: 5-Methyl-2-(trifluoromethyl)benzyl bromide is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals due to its reactivity and ability to introduce functional groups into molecules .

Biology: In biological research, this compound is used to modify biomolecules, enabling the study of their functions and interactions. It is also employed in the synthesis of bioactive molecules that can be used as probes or inhibitors in biochemical assays .

Medicine: The compound is used in medicinal chemistry for the development of new drugs. Its ability to introduce trifluoromethyl groups into drug candidates can enhance their metabolic stability and bioavailability .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with unique properties. It is also employed in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 5-Methyl-2-(trifluoromethyl)benzyl bromide involves its reactivity as an electrophile. The bromine atom in the compound is highly reactive and can be easily displaced by nucleophiles. This reactivity is utilized in various chemical reactions to introduce functional groups into molecules. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)benzyl bromide
  • 3-Fluoro-4-(trifluoromethyl)benzyl bromide
  • 2-Methyl-5-(trifluoromethyl)benzoyl chloride
  • 4-Chloro-2-(trifluoromethyl)benzyl bromide
  • 3,5-Bis(trifluoromethyl)benzyl bromide
  • 2,4-Bis(trifluoromethyl)benzyl bromide

Uniqueness: 5-Methyl-2-(trifluoromethyl)benzyl bromide is unique due to the presence of both a methyl group and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct reactivity and stability to the compound, making it particularly useful in various synthetic applications. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can be advantageous in drug development .

Properties

IUPAC Name

2-(bromomethyl)-4-methyl-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3/c1-6-2-3-8(9(11,12)13)7(4-6)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCECDRXXOHBVSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590666
Record name 2-(Bromomethyl)-4-methyl-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886502-86-9
Record name 2-(Bromomethyl)-4-methyl-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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